molecular formula H4NdO2 B14194794 Neodymium--water (1/2) CAS No. 845830-85-5

Neodymium--water (1/2)

Cat. No.: B14194794
CAS No.: 845830-85-5
M. Wt: 180.27 g/mol
InChI Key: BOIPAAVXMHGOIY-UHFFFAOYSA-N
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Description

Significance of Neodymium Hydration in Lanthanide Chemistry

The hydration of lanthanide ions, including neodymium(III), is of fundamental importance in understanding their chemical behavior. The size of the hydrated ion, its coordination number, and the lability of the coordinated water molecules dictate the kinetics and thermodynamics of complex formation, which is critical for applications ranging from separation technologies to the design of luminescent and magnetic materials. bibliotekanauki.pl The trivalent neodymium ion (Nd³⁺) is known for its characteristic lilac color in aqueous solutions, where it exists as a hydrated aqua ion. dp.tech The nature of this hydration sphere is a subject of extensive research, as it influences the spectroscopic and magnetic properties of neodymium compounds.

Overview of Hydration States in Neodymium(III) Systems

Neodymium(III) exhibits a variety of hydration states, a consequence of the large ionic radius and the electrostatic nature of the metal-ligand bonding. In aqueous solutions, the neodymium(III) ion is typically nine-coordinate, forming the [Nd(H₂O)₉]³⁺ complex. dp.technih.gov However, other coordination numbers, such as eight, are also observed, particularly in the solid state and in the presence of other ligands. cnr.it Crystalline hydrates of neodymium salts are common, with neodymium(III) chloride, for instance, readily forming a hexahydrate (NdCl₃·6H₂O). srce.hr Other known hydrates include neodymium(III) acetate (B1210297) hydrates with varying water content, such as Nd(CH₃COO)₃·xH₂O. researchgate.net The existence of fractional hydrates, including sesquihydrates (1.5 H₂O), highlights the complexity of neodymium's hydration behavior. researchgate.net

Properties

CAS No.

845830-85-5

Molecular Formula

H4NdO2

Molecular Weight

180.27 g/mol

IUPAC Name

neodymium;dihydrate

InChI

InChI=1S/Nd.2H2O/h;2*1H2

InChI Key

BOIPAAVXMHGOIY-UHFFFAOYSA-N

Canonical SMILES

O.O.[Nd]

Origin of Product

United States

Research Findings on Neodymium Iii Complexes with Hemi Aquo Stoichiometry

Direct Synthesis Approaches

Direct synthesis methods allow for the formation of specific neodymium hydrate (B1144303) states by manipulating crystallization or precipitation conditions.

The controlled crystallization of neodymium salts from aqueous solutions can yield different hydration states depending on the temperature. For instance, in the case of neodymium acetate (B1210297), the tetrahydrate form crystallizes from aqueous solutions below 17°C. Between 17°C and 31°C, either the tetrahydrate or a sesquihydrate (1.5-hydrate) may form, while at temperatures above 31°C, only the sesquihydrate is produced. researchgate.net This demonstrates the critical role of temperature in controlling the degree of hydration during crystallization.

Similarly, the crystallization of neodymium carbonate can be influenced by temperature and the rate of heating, leading to various morphologies. cambridge.org The formation of different neodymium carbonate hydrates, such as Nd2(CO3)3·1.87H2O, tengerite-(Nd) [Nd2(CO3)3·2.5H2O], and lanthanite-(Nd) [Nd2(CO3)3·8H2O], occurs from an initial amorphous precipitate. researchgate.net The stability and transformation of these amorphous precursors into crystalline hydrates are sensitive to the surrounding conditions. rsc.org

Precipitation is another key method for synthesizing neodymium hydrates. The pH of the solution plays a crucial role in the selective precipitation of neodymium compounds. For example, neodymium hydroxide (B78521) can be precipitated from a solution at a pH of around 7.0-8.0. meral.edu.mm The reaction of neodymium salts with other reagents can also lead to the precipitation of specific hydrates. For instance, neodymium(III) acetate can be formed by the reaction of neodymium(III) chloride with sodium acetate. wikipedia.org

The formation of neodymium sulfate (B86663) hydrates also occurs through precipitation. Neodymium(III) sulfate commonly forms an octahydrate, but other hydrated forms like the pentahydrate and dihydrate also exist. wikipedia.org The precipitation of neodymium oxalates is a significant process in hydrometallurgical applications for the separation of rare earth elements. researchgate.net The reaction conditions, such as the concentration of reactants and the pH of the nitric acid media, are critical for controlling the precipitation process. researchgate.net

Dehydration Pathways of Higher Neodymium(III) Hydrates

The formation of lower hydrates, including the hemihydrate, can be achieved through the controlled thermal decomposition of higher hydrates. This process involves a stepwise removal of water molecules.

Thermal analysis techniques have shown that the dehydration of neodymium(III) chloride hexahydrate (NdCl3·6H2O) proceeds through several intermediate hydrates before forming the anhydrous salt. researchgate.netresearchgate.net The specific intermediates and the temperatures at which they form can vary depending on the experimental conditions.

One proposed dehydration scheme for NdCl3·6H2O suggests the formation of a trihydrate, dihydrate, and monohydrate in the temperature range of 330–450 K. researchgate.net Another study indicates a sequence of hexahydrate to pentahydrate, then to tetrahydrate, and finally to monohydrate before reaching the anhydrous state. researchgate.net

The thermal decomposition of neodymium acetate hydrate also occurs in a stepwise manner. One study indicates that a hydrate containing 1.2 moles of water dehydrates in two steps, losing 0.8 and 0.4 moles of water, respectively. researchgate.net

Table 1: Stepwise Dehydration of Neodymium(III) Chloride Hexahydrate

Dehydration StepIntermediate ProductReference
6 → 3NdCl3·3H2O researchgate.net
3 → 2NdCl3·2H2O researchgate.net
2 → 1NdCl3·H2O researchgate.net
1 → 0NdCl3 (anhydrous) researchgate.net

Note: This table represents one of the proposed dehydration pathways and intermediates can vary.

The kinetics of the dehydration of neodymium(III) acetate hydrate have been studied using nonisothermal methods. researchgate.net The process is complex and involves multiple steps. The mechanism of the dehydration reactions has been described by nucleation and gas diffusion models. researchgate.net The apparent activation energy for the dehydration process is dependent on the extent of conversion, further indicating a complex, multi-step reaction. researchgate.netresearchgate.net

For neodymium acetate hydrate, the dehydration reactions are best described by a nucleation model (A2 model) for the initial stages and a gas diffusion model (D4 model) for later stages in unirradiated samples. researchgate.net

The atmosphere under which dehydration is carried out significantly impacts the final products. Heating neodymium(III) chloride hydrate in air can lead to the formation of neodymium oxychloride (NdOCl) due to hydrolysis. researchgate.net To obtain the anhydrous chloride, the dehydration must be performed in a controlled atmosphere, such as under a stream of dry argon and hydrogen chloride gas, to suppress these hydrolytic side reactions. researchgate.netjksmer.or.kr

The temperature and heating rate are also critical parameters. Slow heating of NdCl3·6H2O to around 250°C in air is the first step in one method to produce anhydrous NdCl3, followed by further heating under an argon atmosphere and then treatment with HCl gas. iaea.org The complete dehydration to anhydrous NdCl3 from NdCl3·6H2O can be achieved by heating at 400°C for 2 hours under an HCl/Ar atmosphere. jksmer.or.kr In contrast, under an argon atmosphere alone, oxides are formed. jksmer.or.kr

The thermal decomposition of neodymium sulfate octahydrate shows a clear temperature-dependent progression, forming the pentahydrate at 40°C, the dihydrate at 145°C, and the anhydrous form at 290°C. wikipedia.org

Controlled Dehydration for Specific Hydration States (e.g., NdF₃(1–0.5)H₂O)

The synthesis of specific neodymium(III) hydrate complexes, including the hemihydrate, can be achieved through the precise control of dehydration conditions of higher hydrates. The process of removing water molecules from a hydrated neodymium compound often occurs in distinct steps, allowing for the isolation of intermediate hydrates if the temperature and atmosphere are carefully managed.

Research into the thermal decomposition of hydrated neodymium fluorides demonstrates that the dehydration process proceeds without hydrolysis. researchgate.net A study on compounds with a variable water content, denoted as NdF₃·(1–0.5)H₂O, reveals a stepwise dehydration mechanism. researchgate.net This stepwise nature is attributed to the presence of water molecules located within vacancies in the crystal lattice of the neodymium fluoride (B91410). researchgate.net The varying strength of the hydrogen bonds, influenced by the geometry of these vacancies, results in water molecules being released at different, non-uniform temperatures. researchgate.net

The controlled thermal treatment of these hydrates leads to the formation of lower hydrates before the anhydrous form is achieved. The observed dehydration pathway is as follows:

NdF₃·(1–0.5)H₂O → NdF₃·0.25H₂O → NdF₃·0.13H₂O → NdF₃ researchgate.net

This progression indicates that by halting the heating process at specific temperature plateaus, it is possible to isolate these lower hydration states. For instance, the final water molecules in the form of NdF₃·0.13H₂O are particularly stable and require higher temperatures for removal. researchgate.net The synthesis of the initial hydrated precipitate, NdF₃·xH₂O, is typically achieved by reacting an aqueous solution of a neodymium salt, such as neodymium nitrate (B79036), with hydrofluoric acid. wikipedia.org

Table 1: Dehydration Steps of Hydrated Neodymium Fluoride

Initial HydrateIntermediate Hydrate 1Intermediate Hydrate 2Final Product
NdF₃·(1–0.5)H₂ONdF₃·0.25H₂ONdF₃·0.13H₂ONdF₃

This table illustrates the sequential loss of water molecules from hydrated neodymium fluoride upon controlled heating, as identified in thermal analysis studies. researchgate.net

Sol-Gel Methods for Neodymium-Doped Materials utilizing Hydrated Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For neodymium-doped materials, hydrated neodymium compounds are frequently used as the source of the neodymium dopant. These precursors are dissolved in the "sol" and integrated into the "gel" network, ensuring a homogeneous distribution of neodymium ions within the final material matrix.

A variety of hydrated neodymium precursors are employed depending on the desired final product and the solvent system. Neodymium chloride hexahydrate (NdCl₃·6H₂O) and Neodymium(III) acetylacetonate (B107027) hydrate are common choices. udel.edutaylorandfrancis.com

Examples of Sol-Gel Synthesis with Hydrated Neodymium Precursors:

Neodymium-Doped Titania (TiO₂): Nanostructured thin films of Nd-doped TiO₂ have been synthesized using Neodymium(III) acetylacetonate hydrate as the neodymium precursor. udel.edu In this process, the hydrated precursor is dissolved in ethanol, followed by the addition of a titanium precursor like titanium tetrachloride. udel.edu The presence of neodymium has been shown to stabilize the amorphous state of the gel to higher temperatures (400 °C) compared to undoped or samarium-doped titania. mdpi.com

Neodymium Oxide (Nd₂O₃) Microspheres: A citrate-modified internal gelation technique, which is a type of sol-gel method, utilizes neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O) as the starting material. acs.org In this process, the hydrated salt is dissolved to create an aqueous stock solution. The addition of citric acid and other agents leads to the formation of a neodymium citrate (B86180) gel upon heating. acs.org Subsequent calcination and sintering of this gel decompose the organic components and result in the formation of neodymium oxide. acs.org

Neodymium-Iron-Boron (Nd-Fe-B) Nanoparticles: A Pechini-type sol-gel process has been used to synthesize Nd-Fe-B oxide powders, which are precursors for magnetic nanoparticles. This method employs neodymium chloride hexahydrate (NdCl₃·6H₂O) along with iron chloride hexahydrate and boric acid, dissolved in ethylene (B1197577) glycol with citric acid. taylorandfrancis.com

The use of hydrated precursors is advantageous as they are often commercially available and readily soluble in common solvents used in sol-gel chemistry, such as water and alcohols. udel.edutaylorandfrancis.comacs.org The water of hydration can also participate in the hydrolysis and condensation reactions that are central to the formation of the gel network.

Table 2: Examples of Sol-Gel Systems Using Hydrated Neodymium Precursors

Target MaterialNeodymium PrecursorOther PrecursorsSolvent
Nd-doped TiO₂Neodymium(III) acetylacetonate hydrateTitanium tetrachlorideEthanol
Nd₂O₃ MicrospheresNeodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O)Citric acid, Urea (B33335), HMTAWater
Nd-Fe-B Oxide PowderNeodymium chloride hexahydrate (NdCl₃·6H₂O)Iron chloride hexahydrate, Boric acidEthylene glycol

This table summarizes various sol-gel approaches for creating neodymium-doped materials, highlighting the use of different hydrated neodymium precursors. udel.edutaylorandfrancis.comacs.org

Structural Elucidation of Neodymium Iii Hemi Aquo Complexes and Aqua Ions

Crystallographic Analysis of Neodymium(III) Hemi-hydrates and Related Complexes

The study of crystalline neodymium(III) hydrates provides critical insights into the coordination environment of the Nd(III) ion. The presence of water molecules, even in non-stoichiometric amounts as in hemi-hydrates, significantly influences the crystal packing and the resulting coordination polyhedra.

While extensive research exists on various neodymium chloride hydrates, specific crystallographic data for the hemi-hydrate, NdCl₃·0.5H₂O, is not prominently available in the reviewed literature. The focus has largely been on the more common hexahydrate, NdCl₃·6H₂O. wikipedia.orgresearchgate.net However, the principles of single-crystal X-ray diffraction would be the definitive method for its structural elucidation.

For a hypothetical or less-documented compound like NdCl₃·0.5H₂O, if it were to crystallize in the monoclinic system with a C2 space group, the single-crystal X-ray diffraction analysis would yield specific lattice parameters: a, b, and c (the lengths of the unit cell edges) and the angle β (the angle between the a and c axes, with α and γ being 90°). The C2 space group designation implies specific symmetry elements within the crystal lattice. For instance, a related neodymium complex, Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O, crystallizes in the monoclinic space group C2/c. acs.org Another example, a neodymium(III) complex with a tridentate Schiff base ligand, crystallizes in the monoclinic P2₁/c space group. scielo.org.za

The coordination geometry around the neodymium ion in its complexes is a key structural feature. In the absence of specific data for NdCl₃·0.5H₂O, we can infer potential geometries from related structures. Anhydrous NdCl₃, for example, exhibits a nine-coordinate tricapped trigonal prismatic geometry. wikipedia.org It is plausible that the inclusion of a water molecule in the hemi-hydrate would still result in a high coordination number for the Nd(III) ion, likely influencing the packing of the molecules in the crystal lattice.

A wealth of information is available on the crystal structures of various other neodymium(III) hydrates and aqua complexes, which provides a broader context for understanding neodymium's coordination chemistry.

A predominant coordination geometry for nine-coordinate Nd(III) ions is the tricapped trigonal prism. scielo.org.zaiucr.orgresearchgate.netnih.gov This geometry is observed in a variety of complexes, including a three-dimensional neodymium(III) coordination polymer, [Nd₂(glutarato)(SO₄)₂(H₂O)₆]n, where two independent Nd(III) ions adopt this configuration. iucr.orgnih.gov Similarly, a neodymium(III) complex with a tridentate Schiff base ligand also shows a distorted tricapped trigonal prism geometry. scielo.org.za In the compound [Nd(C₆H₃N₂O₅)₃(H₂O)₃], the nine-coordinate Nd(III) ion is also found in a slightly distorted tricapped trigonal prismatic environment. researchgate.net Another instance is a neodymium picrate (B76445) complex with a novel amide-type tripodal ligand, which also features a distorted tricapped trigonal prismatic geometry around the nine-coordinate Nd(III) ion. jst.go.jp

For instance, in aqueous solutions, the neodymium(III) aqua ion is best described as a nine-coordinate complex. acs.org The hexahydrate of neodymium chloride, NdCl₃·6H₂O, is a well-known example where water molecules are integral to the coordination sphere. wikipedia.org In contrast, anhydrous NdCl₃ features nine-coordinate Nd in a tricapped trigonal prismatic geometry. wikipedia.org

The coordination number can also be higher. A ten-coordinate geometry, described as a bicapped square antiprism, is found in the complex Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O. acs.org Another ten-coordinate neodymium complex, [Nd(NO₃)₃(H₂O)₄]·3C₃H₄N₄, displays a distorted bicapped square-antiprismatic geometry. nih.gov Even higher coordination numbers, such as 11, have been reported for neodymium complexes with certain ligands. researchgate.net Neodymium(III) acetate (B1210297) hydrates show that the Nd³⁺ cations can be coordinated by nine or eight oxygen atoms. wikipedia.org

This variability highlights the flexibility of the neodymium(III) ion's coordination sphere, which readily adapts to the steric and electronic influences of the surrounding ligands, including the degree of hydration.

Interactive Data Tables

Crystallographic Data for Selected Neodymium(III) Complexes
CompoundCrystal SystemSpace GroupCoordination NumberGeometryReference
[Nd₂(glutarato)(SO₄)₂(H₂O)₆]nMonoclinicP2₁/c9Tricapped Trigonal Prism iucr.orgnih.gov
[Nd(L)(OAc)₂(H₂O)₂]nMonoclinicP2₁/c9Distorted Tricapped Trigonal Prism scielo.org.za
[Nd(C₆H₃N₂O₅)₃(H₂O)₃]--9Slightly Distorted Tricapped Trigonal Prism researchgate.net
Neodymium Picrate ComplexTrigonalR3c9Distorted Tricapped Trigonal Prism jst.go.jp
Anhydrous NdCl₃HexagonalP6₃/m9Tricapped Trigonal Prismatic wikipedia.org
Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂OMonoclinicC2/c10Bicapped Square Antiprism acs.org
[Nd(NO₃)₃(H₂O)₄]·3C₃H₄N₄--10Distorted Bicapped Square-Antiprismatic nih.gov
Nd(CH₃COO)₃·4H₂OTriclinicP18 or 9- wikipedia.org

Structural Characterization of Other Neodymium(III) Hydrates and Aqua Complexes

Role of Water Molecules in Forming Polymeric and Dimeric Structures

Water molecules are fundamental building blocks in the formation of extended neodymium(III) structures, leading to both dimeric and polymeric arrangements. In these architectures, water molecules can act as terminal ligands, directly coordinating to the Nd(III) center, or as bridging ligands, linking multiple metal centers together.

In polymeric structures, water molecules, along with other bridging ligands, are crucial in extending the dimensionality of the complex. In the coordination polymer [Nd(C₁₀H₁₃N₂O₈)(H₂O)]n, each Nd(III) ion is coordinated to one water molecule, and the primary ethylenediaminetetraacetate (B1237979) (edta) ligands link the metal centers into polymeric chains. academie-sciences.fr Another example is found in two-dimensional layered polymers, where Nd(III) ions are bridged by ligands like isophthalate, with coordinated water molecules completing the coordination sphere. scribd.com These layers can be further linked into three-dimensional networks through hydrogen bonds involving these water molecules. scribd.com The complex [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n showcases cationic layers of {Nd₂(H₂O)₆(SO₄)₂}n²ⁿ⁺ linked by glutarate ligands, where each Nd(III) ion is coordinated to three water molecules. acs.orgacs.org The versatility of water as a ligand is also seen in water-soluble reversible coordination polymers, where Nd(III) ions are linked by bifunctional organic ligands, forming viscoelastic materials in aqueous solutions. researchgate.net

Intermolecular Interactions, including Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonding, are critical in stabilizing the crystal structures of neodymium(III) aquo complexes and assembling them into higher-dimensional supramolecular architectures. Coordinated water molecules and, in many cases, lattice water molecules, act as hydrogen bond donors, while atoms such as oxygen from carboxylate groups or other ligands serve as acceptors. acs.org

In the polymeric complex [Nd(C₁₀H₁₃N₂O₈)(H₂O)]n, the polymeric chains formed by the primary ligands are further assembled into a three-dimensional supramolecular network through O—H⋯O hydrogen-bonding interactions involving the coordinating water molecules and carboxylate groups. academie-sciences.fr Similarly, in layered neodymium(III) coordination polymers, adjacent layers are often linked by extensive hydrogen bonds formed by both coordinated and lattice water molecules, creating a robust 3D network. scribd.comacs.org The crystal structure of (bpyH)[Nd(H₂O)₉]Cl₄·bpy·H₂O reveals that each [Nd(H₂O)₉]³⁺ cation is extensively hydrogen-bonded to bipyridine molecules, bipyridinium cations, and chloride anions, with additional lattice water molecules further stabilizing the 3D framework. researchgate.net

The table below provides examples of hydrogen bond distances found in a representative neodymium(III) coordination polymer.

Donor–H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)

Table based on data for a neodymium(III) glutarate sulfate (B86663) complex. The exact bond lengths and angles are specific to the reported crystal structure and serve as illustrative examples.

Solution-Phase Structural Investigations of Neodymium(III) Aqua Ions

Determination of Hydration Numbers for Nd³⁺ Aqua Ion

The hydration number of the neodymium(III) aqua ion, [Nd(H₂O)n]³⁺, in aqueous solution has been a subject of extensive investigation, with a general consensus pointing towards a coordination number (CN) of nine for the lighter lanthanides, including neodymium. acs.orgresearchgate.netnih.gov This has been established through a variety of experimental and theoretical methods.

Early X-ray diffraction studies on solid hydrated salts like Nd(H₂O)₉₃ established a nine-coordinate neodymium ion in the solid state. academie-sciences.fracademie-sciences.fr In solution, techniques such as neutron diffraction on Nd(ClO₄)₃ solutions have confirmed a hydration number of 9.0. academie-sciences.fracademie-sciences.fr Extended X-ray Absorption Fine Structure (EXAFS) studies on aqueous solutions of lanthanide perchlorates also suggest a coordination number of 9 for La³⁺(aq), and a study on chloride complexation deduced a hydration number of 9.5 for Nd³⁺. academie-sciences.fracademie-sciences.fr

Luminescence spectroscopy provides another powerful tool for determining hydration numbers. A linear correlation exists between the luminescence decay constant of a lanthanide ion and the number of water molecules in its first coordination sphere. researchgate.net While this method is well-established for ions like Eu(III) and Tb(III), similar principles have been applied to other lanthanides. researchgate.net

Molecular dynamics (MD) simulations further support these findings. Ab initio MD simulations consistently show that the early lanthanides (La–Nd) favor a coordination number of 9. acs.orgnih.govnih.gov These simulations indicate that for Nd³⁺, a nona-coordinated state is present for the vast majority (around 95%) of the simulation time. nih.gov

The table below summarizes the hydration numbers for Nd³⁺ determined by various techniques.

TechniqueDetermined Hydration Number (n) for Nd³⁺Reference
Neutron Diffraction (in solution)9.0 academie-sciences.fracademie-sciences.fr
EXAFS9.5 academie-sciences.fr
IR Spectroscopy8.0 ± 0.6 researchgate.net
Molecular Dynamics (MD) Simulation9 researchgate.netnih.gov
Ab Initio Calculations9 acs.orgresearchgate.net

Probing First and Second Coordination Spheres of Neodymium(III) Aqua Ions

Investigations into the solution structure of the Nd³⁺ aqua ion extend beyond just the hydration number to the detailed geometry of the first hydration shell and the structure of the second.

First Coordination Sphere: The nine water molecules in the first hydration shell of [Nd(H₂O)₉]³⁺ are typically arranged in a tricapped trigonal prismatic (TCTP) geometry. acs.orgnih.gov This has been confirmed by both experimental data and computational simulations. Neutron diffraction studies on NdCl₃ solutions have provided precise measurements of the Nd-O and Nd-D distances in the first shell. acs.orgosti.gov Ab initio molecular dynamics (AIMD) simulations combined with EXAFS measurements have been particularly powerful in resolving these structures, confirming a dynamic, symmetrically disordered first coordination shell that does not conform to a single, rigid geometry. researchgate.netosti.gov The average Nd–O distance in the first hydration sphere is consistently reported to be around 2.50-2.56 Å. researchgate.netnih.gov

Second Coordination Sphere: Beyond the tightly bound first shell, a more diffuse second coordination sphere exists. Molecular dynamics simulations have shown that the Nd³⁺ ion forms a second coordination sphere consisting of approximately 15 ± 3 water molecules at a distance of about 4.58 Å. researchgate.net Ab initio calculations that best match experimental electronic structure data correspond to a nine-coordinate Nd(III) complex surrounded by 17 water molecules in the second coordination sphere. acs.org These second-sphere water molecules are crucial for accurately describing the electronic structure and crystal field splitting of the Nd³⁺ ion. acs.org Large-angle X-ray scattering has also been used to characterize the second solvation shell of trivalent cations. wikipedia.org

Influence of Temperature and Pressure on Coordination Sphere Dynamics

The coordination sphere of the Nd³⁺ aqua ion is not static but is a dynamic environment influenced by external conditions such as temperature and pressure.

Temperature: The first hydration shell of lanthanide ions is highly dynamic, with rapid rearrangements of the coordinating water molecules. acs.orgnih.gov Born-Oppenheimer molecular dynamics (BOMD) simulations show that even at room temperature, the coordination geometries are fluxional. acs.orgnih.gov The effect of temperature on the coordination number has been explored, with some AIMD simulations and EXAFS measurements suggesting that for early lanthanides like Ce³⁺ and Sm³⁺, the preferred coordination number can change from nine at 25 °C to eight at 90 °C. researchgate.net While this specific transition for Nd³⁺ is a subject of ongoing research, it highlights the lability of the coordination sphere.

Pressure: The dynamics of water exchange in the coordination sphere are also affected by pressure. Studies on water exchange kinetics for lanthanide aqua ions provide insight into the mechanism of ligand substitution. For Nd³⁺, the water-exchange mechanism is proposed to be of a dissociative interchange (Id) character, proceeding through a short-lived octa-coordinated transition state. nih.gov High-pressure studies, often coupled with techniques like ¹⁷O NMR, are used to determine the activation volume for water exchange, which helps to elucidate the reaction mechanism (associative vs. dissociative). epfl.ch These dynamic studies are crucial for understanding the reactivity of the Nd³⁺ aqua ion in solution.

Coordination Chemistry of Neodymium Iii with Water Ligands

Ligand Exchange and Displacement Reactions Involving Water

In aqueous solutions, the neodymium(III) ion exists as a hydrated aqua ion, [Nd(H₂O)ₙ]³⁺, where 'n' is typically nine. acs.orgresearchgate.net The water molecules in the primary coordination sphere are not static; they are in constant exchange with the bulk solvent molecules. This process is fundamental to the formation of neodymium(III) complexes, as any incoming ligand must first displace one or more of these coordinated water molecules. The substitution of water ligands is a crucial step that governs the reaction chemistry of the Nd(III) ion in solution. acs.org

The mechanism for these ligand substitution reactions in octahedral complexes, which can be extended to the higher coordination numbers typical for lanthanides, generally falls under the interchange (I) mechanism. researchgate.net This mechanism involves the formation of an encounter complex or outer-sphere complex with the incoming ligand, followed by the actual interchange of the ligand and the coordinated water molecule. researchgate.net This process can have either associative (Iₐ) or dissociative (Iₑ) character, depending on the relative importance of the bond-making with the incoming ligand versus the bond-breaking with the leaving water molecule. researchgate.net For the lighter lanthanides like neodymium, the water exchange mechanism is considered to have more dissociative character. epfl.ch

Competition between Water and Other Ligands for Coordination Sites

[Nd(H₂O)ₙ]³⁺ + Lᵐ⁻ ⇌ [Nd(H₂O)ₙ₋ₓL]⁽³⁻ᵐ⁾⁺ + xH₂O

The extent to which the ligand L can displace the coordinated water depends on several factors, including the concentration and basicity of the ligand, the pH of the solution, and the thermodynamic stability of the resulting complex relative to the aqua ion. oup.comniscpr.res.in

Table 1: Stability Constants for Selected Nd(III) Complexes in Aqueous Solution

LigandSpeciesLog βIonic Strength (M)Temperature (°C)Reference
Lactate (B86563)[Nd(Lac)]²⁺2.601.0 (NaTf)25 researchgate.net
[Nd(Lac)₂]⁺4.661.0 (NaTf)25 researchgate.net
[Nd(Lac)₃]5.61.0 (NaTf)25 researchgate.net
Oxydiacetic acid (ODA)[Nd(ODA)]⁺5.230.1 (NaClO₄)25 acs.org
[Nd(ODA)₂]⁻9.330.1 (NaClO₄)25 acs.org
N,N-dimethyl-3-oxa-glutaramic acid[Nd(L)]²⁺3.060.1 (NaClO₄)25 acs.org
N,N,N′,N′-tetramethyl-3-oxa-glutaramide[Nd(L)]³⁺1.570.1 (NaClO₄)25 acs.org

The nature of the donor atoms on the ligand plays a crucial role. Hard donors, particularly oxygen atoms from carboxylate and phenolate (B1203915) groups, form strong bonds with the hard Nd³⁺ cation. oup.comniscpr.res.in However, due to the large ionic radius of Nd(III) and its preference for high coordination numbers (typically 8 or 9), a single polydentate ligand often fails to fully saturate the coordination sphere. acs.orgnih.govacs.org This results in the formation of mixed-ligand complexes where water molecules remain coordinated to the metal center alongside the primary ligand. researchgate.netcnr.itnih.govansto.gov.auiucr.orgudhtu.edu.ua

For instance, crystal structures of neodymium complexes with various organic ligands frequently reveal the presence of one or more coordinated water molecules. nih.govcnr.it In a complex with a heptadentate Trensal-based ligand, the Nd(III) ion achieves an antiprismatic coordination geometry by binding to the seven donor atoms of the ligand plus one molecule of water. nih.govacs.org Similarly, a neodymium complex with β-diketonate and diphenyl sulfoxide (B87167) (dpso) ligands shows the Nd(III) ion coordinated to six oxygen atoms from the β-diketonates, one from the dpso ligand, and two from water molecules, resulting in a nona-coordinate complex. cnr.it Another complex involving nitrate (B79036) ligands features two distinct anionic complexes, [Nd(NO₃)₅(H₂O)]²⁻ and [Nd(NO₃)₄(H₂O)₂]⁻, with coordination numbers of 11 and 10, respectively, demonstrating the persistence of water in the inner sphere even in the presence of multiple strong ligands. udhtu.edu.ua

This tendency for Nd(III) to retain water molecules is a key feature that distinguishes it from heavier lanthanides, which have smaller ionic radii. nih.govacs.org This incomplete displacement of water offers additional interaction sites that can influence the solubility and reactivity of the complex. nih.govacs.org

Table 2: Examples of Nd–O(H₂O) Bond Distances in Crystalline Complexes

ComplexNumber of Coordinated H₂OAverage Nd–O(H₂O) Bond Length (Å)Reference
[Nd(hfpd)₃(dpso)(H₂O)₂]22.508 cnr.it
[Nd(hfpd)₃(dbso)(H₂O)]1Not specified cnr.it
[Nd₂(glutarato)(SO₄)₂(H₂O)₆]n6 (3 per Nd)Not specified nih.goviucr.org
Nd(III) complex with Trensalp-OMe ligand12.523 nih.gov
[Nd₂(C₃H₅O₂)₆(H₂O)₃]·3H₂O3 (on Nd2)2.469 (avg) ansto.gov.au

The competition is also highly dependent on pH. At higher pH values, the hydrolysis of the Nd(III) aqua ion becomes a significant competing reaction, where water acts as a Brønsted-Lowry acid to form hydroxo complexes. researchgate.net This introduces hydroxide (B78521) (OH⁻) as a potent competitor for coordination sites, often leading to the formation of heteroleptic hydroxo-carbohydrate or other mixed-ligand species. researchgate.net

Spectroscopic Characterization Techniques for Neodymium Iii Aqua and Hydrate Species

X-ray Absorption Spectroscopy (XAS/EXAFS) for Nd-O Bond Distances and Coordination Environment

X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful tool for determining the local atomic structure around a specific element. For neodymium(III) aqua ions, XAS at the Nd L3-edge provides direct information about the Nd-O bond distances and the coordination number (CN) of the first hydration shell.

Studies have shown that the Nd-O bond distance in the Nd(III) aqua ion contracts with increasing temperature. For instance, in a 0.07 m Nd/0.16 m HNO3 aqueous solution, the Nd-O distance was observed to decrease at a rate of approximately 0.013 Å per 100 °C. researchgate.net Concurrently, the number of coordinated water molecules was found to decrease from about 10.0 ± 0.9 at 25 °C to 7.4 ± 0.9 at 500 °C. researchgate.net This reduction in coordination number with increasing temperature is a common trend among lanthanide aqua ions. researchgate.net

The coordination environment of Nd(III) in aqueous solution is dynamic and does not conform to a single, rigid geometry. acs.org Ab initio molecular dynamics (AIMD) simulations, in conjunction with EXAFS data, suggest a symmetrically disordered first coordination shell for most lanthanides, including neodymium. acs.org XAFS analysis of Nd(III)-citrate complexes has also been used to track changes in the coordination environment with varying pH, indicating complex formation. researchgate.net

Table 1: Nd-O Bond Distances and Coordination Numbers from XAS/EXAFS Studies

SystemTemperature (°C)Pressure (MPa)Nd-O Distance (Å)Coordination NumberReference
0.07 m Nd/0.16 m HNO3 (aq)25Ambient~2.50 (calculated from rate)10.0 ± 0.9 researchgate.net
0.07 m Nd/0.16 m HNO3 (aq)500up to 370~2.43 (calculated from rate)7.4 ± 0.9 researchgate.net
Nd(III) aqua ionNot specifiedNot specifiedNot specified9 nih.gov

Neutron Diffraction for Hydration Shell Distribution in Solution

Neutron diffraction is a complementary technique to XAS for studying the structure of hydrated ions in solution. By utilizing isotopic substitution, particularly H/D substitution, it is possible to obtain detailed information about the ion-water distances and the orientation of water molecules in the hydration shell.

Neutron diffraction studies on neodymium chloride solutions have provided unambiguous determination of the hydration number and metal-oxygen distances for the inner coordination sphere. osti.gov For the Nd³⁺ ion in a 2.85 m NdCl₃ solution in D₂O, the hydration number was determined to be 8.5 ± 0.2. osti.gov This result supports the trend of a decreasing hydration number across the lanthanide series. osti.gov The sharpness of the Nd-O and Nd-D peaks in the radial distribution functions indicates a well-defined first coordination sphere. osti.gov

Further studies have also investigated the hydration of the chloride ion in the presence of the trivalent neodymium cation, revealing a hydration number of 3.9 for Cl⁻ in a 2.85 m NdCl₃ solution. osti.gov

Table 2: Hydration Parameters from Neutron Diffraction Studies

IonHydration NumberNd-O Distance (Å)Nd-D Distance (Å)Reference
Nd³⁺8.5 ± 0.2Not specifiedNot specified osti.gov
Dy³⁺7.4 ± 0.5Not specifiedNot specified osti.gov
Cl⁻ (in NdCl₃ solution)3.9Not applicable2.29 osti.gov

Optical Absorption and Luminescence Spectroscopy

The optical absorption spectrum of the neodymium(III) aqua ion is characterized by several sharp, narrow absorption bands in the visible and near-infrared regions, arising from f-f electronic transitions. The positions and intensities of these bands are sensitive to the coordination environment of the Nd(III) ion.

The molar absorbance spectrum of the Nd(III) aqua ion has been well-documented. researchgate.netrsc.org The hypersensitive transition, typically the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition located around 575 nm, is particularly sensitive to changes in the coordination sphere. tandfonline.comnih.gov The intensity of this transition, quantified by the oscillator strength, often increases upon complexation with ligands. tandfonline.comnih.gov

Studies on the Nd(III)-gluconate system, for example, have utilized changes in the visible spectra to identify the formation of various mono- and binuclear complexes as a function of pH and ligand concentration. researchgate.netrsc.org Similarly, spectrophotometric titrations of Nd(III) with lactate (B86563) have been used to determine the stability constants of the resulting complexes by monitoring the changes in the absorption bands. acs.org The effect of temperature on the absorption spectra of neodymium chloride solutions has also been investigated, showing a red shift of the peak maxima and a decrease in absorption intensity with increasing temperature. psu.edu

The electronic structure of the neodymium(III) ion is intricately linked to its coordination environment. The crystal field created by the surrounding water molecules or ligands lifts the degeneracy of the 4f electronic levels, leading to the observed fine structure in the absorption and luminescence spectra.

The hypersensitive transitions are particularly useful probes of the coordination environment. tandfonline.comresearchgate.net A linear relationship has been observed between the oscillator strength of the hypersensitive transition and the sum of the pKa values of the coordinating ligands for a series of dibasic and polybasic ligands. tandfonline.com The shape and oscillator strength of these transitions show significant changes when moving from aqueous solutions to non-aqueous solvents, indicating a change in the coordination sphere around the Nd(III) ion. nih.gov

Ab initio calculations have been employed to correlate the experimentally observed electronic structure with various models of the molecular structure of the Nd(III) aqua ion. nih.gov These studies suggest that a nine-coordinate Nd(III) complex with a second coordination sphere of 17 water molecules provides the best agreement with the experimental electronic structure. nih.gov The orientation of the donating orbitals of the water molecules is crucial for an accurate description of the electronic structure. nih.gov

Neodymium(III) exhibits characteristic near-infrared (NIR) luminescence, primarily from the ⁴F₃/₂ excited state to the ⁴Iⱼ ground state multiplet. However, the luminescence of the Nd(III) aqua ion is generally weak due to efficient non-radiative de-excitation by the high-frequency O-H vibrations of the coordinated water molecules. mdpi.comcolostate.edu

The luminescence properties of Nd(III) can be significantly enhanced by replacing the coordinated water molecules with other ligands, a phenomenon that is central to the design of luminescent Nd(III) complexes. mdpi.com Even so, aqueous solutions of Nd(III) complexes often exhibit low fluorescence emission intensities. colostate.edu

Luminescence spectroscopy, particularly time-resolved laser-induced fluorescence spectroscopy (TRLFS), is a sensitive tool for studying the speciation of Nd(III) in solution. researchgate.net For instance, in studies of Nd(III) nanoparticles, the fluorescence decay kinetics of the ⁴F₃/₂ level are used to investigate quenching processes, such as those involving OH⁻ groups. mdpi.comresearchgate.net The luminescence lifetime and quantum yield are highly dependent on the coordination environment and the presence of quenchers. isuct.runih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the Nd(III) aqua ion and its hydrated complexes. These techniques are particularly useful for studying the metal-oxygen stretching vibrations, which are directly related to the strength of the Nd-O bond.

For the nonaaqua lanthanide(III) complexes, including [Nd(H₂O)₉]³⁺, both IR and Raman spectra have been recorded and assigned. researchgate.netnih.govdiva-portal.org These studies have allowed for the determination of force constants for the Nd-O stretching modes. researchgate.netnih.govdiva-portal.org A general trend of increasing vibrational frequencies and force constants is observed with the lanthanide contraction, reflecting the strengthening of the metal-oxygen bond as the ionic radius decreases. researchgate.netnih.govdiva-portal.org

In studies of Nd(III) complexes with organic ligands, such as orotic acid, significant differences between the IR and Raman spectra of the complex and the free ligand can be observed, providing evidence for the coordination of the ligand to the metal ion. researchgate.net

Characterization of Water Molecule Modes and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for characterizing the water molecules (aqua ligands) coordinated to the Nd(III) ion and the more loosely bound water molecules of hydration in the crystal lattice. These techniques probe the vibrational modes of the water molecules and the Nd-O bonds, providing insights into coordination, bond strength, and the extensive hydrogen-bonding networks that stabilize the crystal structures of neodymium hydrates. uchile.clresearchgate.net

Raman spectroscopy has been particularly effective in identifying the totally symmetric stretching mode, or "breathing mode," of the Nd-OH₂ bond in the [Nd(H₂O)₉]³⁺ aqua ion. rsc.orgd-nb.info This mode, which involves the in-phase vibration of the oxygen atoms of the first hydration shell along the Nd-O bonds, is observed as a weak but strongly polarized band. d-nb.inforesearchgate.net Its frequency is sensitive to the coordination number and the Nd-O bond distance. rsc.orgmdpi.com For the light lanthanides, including neodymium, the nona-aqua ion [Ln(H₂O)₉]³⁺ is the stable species in dilute aqueous solutions. rsc.orgresearchgate.net The vibrational analysis of neodymium complexes, supported by DFT calculations, helps to explain the behavior of the ligand's vibrational modes that are sensitive to the interaction with the Nd(III) ion. nih.gov

Table 1: Vibrational Frequencies of Water and Nd-O Modes in Neodymium(III) Aqua and Hydrate (B1144303) Species This table is interactive. Click on headers to sort.

Species/Complex Vibrational Mode Wavenumber (cm⁻¹) Spectroscopic Technique Reference
[Nd(H₂O)₉]³⁺ (aq) ν₁ Nd-OH₂ breathing mode 351 Raman d-nb.info
[Nd(H₂O)₉]³⁺ (aq) ν₁ Nd-OH₂ breathing mode 352 Raman rsc.org
Nd(III)-Orotic Acid Complex Asymmetric C=O stretch 1684, 1688 IR, Raman nih.gov
Nd(III)-Orotic Acid Complex Symmetric COO⁻ stretch 1407, 1411 IR, Raman nih.gov
Nd₄[Ti₂(O₂)₄(OH)₁₂]·7H₂O Bridging OH⁻ groups 1491, 1384 IR researchgate.net
[Nd(C₈H₆NO₄)(C₂O₄)(H₂O)]n Broad O-H stretch 3423 IR iucr.org

Analysis of Hydrate Dehydration Processes

The thermal stability and dehydration of neodymium(III) hydrates are commonly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques monitor changes in mass and heat flow as a function of temperature, revealing the stepwise removal of hydration water and subsequent decomposition.

The dehydration of neodymium(III) chloride hydrate (NdCl₃·6H₂O) shows multiple endothermic peaks corresponding to the sequential loss of water molecules. urfu.ru The process is complex and can be accompanied by hydrolysis at higher temperatures, leading to the formation of neodymium oxychloride (NdOCl). urfu.ru Similarly, the thermal decomposition of neodymium(III) acetate (B1210297) hydrate proceeds in distinct steps, with the kinetics of dehydration being influenced by factors such as irradiation. researchgate.net Studies on various neodymium citrate (B86180) hydrates also show that water molecules can be lost in one or more steps, depending on the specific hydrate. akjournals.com

The process for a neodymium(III) peroxotitanate hydrate involves the simultaneous decomposition of peroxo groups and the release of hydrate water in the initial stages (20–208 °C), followed by the removal of terminal and bridging hydroxyl groups at higher temperatures to ultimately form Nd₂TiO₅. researchgate.net The kinetics of these dehydration reactions can be complex, often described by models involving nucleation or diffusion, with the apparent activation energy depending on the extent of the conversion. researchgate.net

Table 2: Thermal Dehydration Stages of Various Neodymium(III) Hydrates This table is interactive. Click on headers to sort.

Compound Dehydration/Decomposition Stage Temperature Range (°C) Technique Key Finding Reference
NdCl₃·6H₂O Stepwise water loss 25–250 TGA/DSC, MS Four distinct endothermic peaks for dehydration. urfu.ru
Nd(CH₃COO)₃·1.2H₂O Two-step dehydration Not specified TGA Loss of 0.8 and 0.4 moles of H₂O. researchgate.net
Nd Citrate Hydrates Dehydration Varies (e.g., 60-225) DSC, TGA Dehydration can occur in one or two steps. akjournals.com
Nd₄[Ti₂(O₂)₄(OH)₁₂]·7H₂O Dehydration and peroxo group decomposition 20–208 DTA, TGA, DSC Simultaneous loss of water and oxygen. researchgate.net
SmCl₃·6H₂O (for comparison) Initial dehydration 85–195 TGA Formation of SmCl₃·H₂O monohydrate. urfu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in solution. libretexts.org However, its application to systems containing the neodymium(III) ion is complicated by the ion's paramagnetic nature. scispace.com Paramagnetism arises from the presence of unpaired electrons in the 4f orbitals of Nd(III), which creates a strong local magnetic field. This field significantly influences nearby atomic nuclei, leading to two primary effects in the NMR spectrum: large chemical shifts (known as paramagnetic or contact/pseudo-contact shifts) and severe line broadening. scispace.comgeoscienceworld.org

Despite these challenges, these effects can provide valuable information. The paramagnetic shifts, which can be either downfield or upfield, are sensitive to the geometric arrangement of the ligands around the metal ion and can indicate changes in the coordination environment upon complex formation. scispace.com For instance, studies on lanthanide-chrysin complexes, including the neodymium variant, have shown that the ¹H NMR spectra of both paramagnetic and diamagnetic complexes exhibit shifts in the ligand resonances, indicating a change in geometry upon coordination. scispace.com

While solution-phase ¹H NMR can be used to quantify ligands on nanoparticles, the line-broadening effects from paramagnetic centers often necessitate particle digestion for quantitative results. acs.org In the context of Nd(III) aqua ions, the rapid exchange of water molecules between the coordination sphere and the bulk solvent, combined with paramagnetic broadening, often results in a single, broad water resonance. Deducing detailed structural information about the inner-sphere water molecules requires advanced NMR techniques and careful analysis to separate the various contributions to the observed shifts and relaxation rates.

Table 3: Illustrative ¹H NMR Shifts in Paramagnetic Lanthanide Complexes This table is interactive. Click on headers to sort.

Complex System Proton Signal Observation Implication Reference
Paramagnetic Ln(III)-Chrysin Complexes Chrysin resonances Downfield and upfield shifts Change in geometry upon coordination to the metal ion. scispace.com
General Paramagnetic Complexes Ligand protons Line broadening Difficulty in obtaining high-resolution spectra. acs.org
General Paramagnetic Complexes Ligand protons Contact and pseudo-contact shifts Provides information on covalent bonding and electron delocalization. scispace.com

Dielectric Relaxation Spectroscopy for Solvation Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a technique that probes the rotational dynamics of molecular dipoles in a liquid by measuring the frequency-dependent complex dielectric permittivity. researchgate.netaip.org It is particularly useful for investigating ion-solvent interactions and the dynamics of the solvation shell around an ion. researchgate.net When an ion like Nd(III) is dissolved in water, it organizes the surrounding water molecules into hydration shells where their dynamic properties differ significantly from those in the bulk solvent.

DRS can detect these differences. The strong electrostatic field of the Nd(III) cation restricts the rotational freedom of the water molecules in its first hydration shell. This results in a population of "slow" water molecules whose reorientation dynamics are considerably retarded compared to bulk water. researchgate.net This effect can be observed in the dielectric spectrum. While bulk water has a characteristic dielectric relaxation time of about 8 picoseconds, water molecules in the hydration shell of ions can exhibit much slower relaxation components. bose.res.in

The technique provides insights into the effective number of water molecules that are dynamically coupled to the ion (the "hydration number") and the timescale of their motion. researchgate.net By analyzing the dielectric spectrum of a neodymium salt solution, it is possible to quantify the number of water molecules that are irrotationally bound to the ion and to characterize the relaxation processes of the remaining solvent molecules. researchgate.netbose.res.in These studies are crucial for understanding microscopic solvation and are complementary to time-resolved fluorescence spectroscopy methods that also probe solvation dynamics. scielo.brosti.gov

Table 4: Principles and Applications of Dielectric Relaxation Spectroscopy in Ion Solvation This table is interactive. Click on headers to sort.

Phenomenon Description Information Gained General Reference
Ion Solvation Ions in a polar solvent like water organize surrounding solvent molecules into hydration shells. Insights into ion-solvent interactions. researchgate.net
"Slow" Water Water molecules in the primary hydration shell of an ion have retarded reorientational dynamics compared to bulk water. Effective hydration numbers, dynamics of proximate water. researchgate.net
Dielectric Decrement The presence of irrotationally bound water molecules lowers the overall static dielectric constant of the solution. Quantification of water molecules strongly bound to the ion. researchgate.net
Solvation Dynamics The process of solvent reorganization around a solute after an electronic excitation. DRS provides data on solvent response times, which can be compared to optical methods. bose.res.inscielo.br

Computational and Theoretical Modeling of Neodymium Iii Water Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and bonding in neodymium(III)-water systems.

DFT calculations are instrumental in determining the stable geometries of neodymium(III) aqua complexes. acs.org These calculations consistently predict that the most stable configuration for the hydrated Nd³⁺ ion involves a coordination number (CN) of nine, with the water molecules arranged in a tricapped trigonal prism (TCTP) geometry. acs.orgosti.gov However, some studies also suggest the presence of a capped square antiprism (cSAP) as a viable alternative structure. researchgate.netresearchgate.net

Born-Oppenheimer molecular dynamics (BOMD) simulations, which utilize DFT for the electronic structure calculations, reveal a highly dynamic first hydration shell for the Nd³⁺ ion. nih.gov These simulations show rapid rearrangements between different coordination geometries, including the TCTP and capped square antiprism (CSAP) for a coordination number of nine. nih.gov The initial geometry optimization for these simulations is often performed at 0 K. acs.org

DFT has also been used to explore the geometry of more complex systems, such as neodymium nitrate (B79036) aqua complexes. For instance, in the [Nd(NO₃)₃(H₂O)₄] complex, the Nd³⁺ center maintains a coordination number of 10. rsc.org The geometry optimization of such complexes is a critical step before further analysis. mdpi.com

Table 1: Optimized Geometries of Neodymium(III) Aqua Complexes

Complex Coordination Number (CN) Predominant Geometry Computational Method
[Nd(H₂O)₉]³⁺ 9 Tricapped Trigonal Prism (TCTP) DFT, MD
[Nd(H₂O)₉]³⁺ 9 Capped Square Antiprism (cSAP) DFT, MD

The electronic structure of the Nd³⁺ ion, with its [Xe]4f³ configuration, gives rise to a rich energy level diagram characterized by numerous Kramers doublets. chemrxiv.org The interaction with water molecules in the hydration shell lifts the degeneracy of these levels, a phenomenon known as crystal field splitting. Ab initio calculations are crucial for accurately describing this splitting. acs.orgnih.govacs.org

Studies have shown that the crystal field splitting is highly sensitive to the coordination geometry and the orientation of the donating water molecules. acs.org The shape of the donor molecular orbitals plays a critical role in determining the splitting of the ⁴I₉/₂ multiplet. acs.org Theoretical investigations have successfully reproduced the experimentally observed crystal field splitting, providing strong support for the proposed coordination structures. nih.govacs.org For instance, the electronic structure of a tris(oxidiacetate) complex of neodymium(III) has been used to deduce its coordination structure in aqueous solution. nih.govacs.org

The calculated Nd-O bond distances in hydrated complexes are in good agreement with experimental data. researchgate.net For example, DFT calculations on [Nd(NO₃)₃(H₂O)₄] complexes bound to a surface show Nd-O bond distances varying from 2.45 to 2.64 Å. rsc.org Similarly, calculations for Nd³⁺ in aqueous solution yield an average Nd-O distance of approximately 2.56 Å. researchgate.net

Partial charges on the neodymium ion and the oxygen atoms of the coordinating water molecules can be estimated using methods like the Atoms-in-Molecules (AIM) theory. aps.org These calculations reveal the extent of charge transfer and the ionic nature of the Nd-O bond. researchgate.net

The interaction energy between Nd³⁺ and water molecules is predominantly electrostatic, driven by the strong ion-dipole interaction. acs.orgacs.org High-level quantum chemical calculations, such as DLPNO-CCSD(T), have been used to obtain benchmark interaction energies for Nd³⁺ with water and other ligands. acs.org These calculations show that the interaction is mainly driven by electrostatics and polarization. acs.org

Table 2: Calculated Properties of Neodymium(III)-Water Interactions

Property Value Computational Method
Average Nd-O Bond Distance ~2.56 Å DFT, MD
Nd-O Bond Distance in [Nd(NO₃)₃(H₂O)₄] 2.45 - 2.64 Å DFT

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the behavior of neodymium(III) aqua ions in solution, providing insights into their structure, dynamics, and the influence of the surrounding environment.

MD simulations have been instrumental in characterizing the structure and dynamics of the hydration shells around the Nd³⁺ ion. acs.orgosti.gov These simulations confirm that the Nd³⁺ ion is typically nine-coordinated in aqueous solution, forming a tricapped trigonal prism. acs.orgosti.gov The simulations also reveal a dynamic exchange of water molecules between the first and second hydration shells. acs.org

Ab initio molecular dynamics (AIMD) simulations, which combine MD with on-the-fly electronic structure calculations, provide a more accurate description of the system by concurrently considering the electronic structure and atomic dynamics. researchgate.net These simulations have revealed a dynamic and symmetrically disordered first coordination shell for Nd³⁺, which does not conform to a single, rigid geometry. researchgate.net The lifetime of a tricapped trigonal prism geometry for the Nd³⁺ nonaaqua complex is estimated to be only 2 picoseconds before rearranging. osti.gov

The composition of the solvent and the presence of anions can significantly influence the structure and dynamics of the Nd³⁺ solvation shell. researchgate.netresearchgate.net For example, in mixed ionic liquid-water systems, the composition of the first solvation shell of a lanthanide ion can change dramatically with the concentration of the ionic liquid. researchgate.net

The presence of anions like nitrate can lead to the formation of inner-sphere complexes, where the anions directly coordinate to the Nd³⁺ ion, displacing water molecules from the first hydration shell. researchgate.net In contrast to the weak complexation in water, Nd³⁺ can form up to six successive nitrate complexes in a dry ionic liquid. researchgate.net MD simulations have shown that the introduction of nitrate ions into the first coordination sphere of a metal ion results in a significant rearrangement of the surrounding solvent molecules. researchgate.net The formation of ion pairs can disrupt the solvent structure, affecting the hydration shells of the ions. uct.ac.za

Ab Initio Crystal Field Analysis for Electronic Structure Correlation

The correlation between the molecular structure and the electronic structure of lanthanide(III) solvates, such as the neodymium(III) aqua ion, presents a significant scientific challenge. acs.org The neodymium(III) aqua ion is considered an excellent model system for investigating this relationship. acs.org By comparing experimentally determined electronic structures of Nd(III) in water with those calculated through ab initio methods, researchers can identify the most probable molecular structure. acs.org

State-of-the-art ab initio calculations are crucial for accurately predicting the luminescent and magnetic properties of neodymium(III) based on its coordination environment. nih.govku.dk Such computational methods allow for the calculation of the electronic structure and the quantification of crystal field splitting. nih.govku.dk For instance, in a study of a tris(oxidiacetate) complex of neodymium(III), ab initio calculations successfully supported the experimental assignment of the crystal field splitting of the 18 lowest-energy Kramers levels, which were resolved through a combination of excitation and emission spectra. nih.govku.dk The electronic structure determined for this complex was then used to infer the coordination structure in an aqueous solution. nih.govku.dk

Research has demonstrated that the geometry of the donor molecular orbitals is a critical factor in the crystal field splitting of the neodymium(III) ion. acs.org Specifically, the orientation of the O–H bonds in water molecules that coordinate the ion is essential for an accurate description of its electronic structure. acs.org The influence of second-sphere water molecules has also been investigated by calculating the crystal field splitting of the five Kramers doublets within the 4I9/2 ground state multiplet for various coordination numbers (eight, nine, and ten). acs.org These studies confirm that a precise understanding of the donating orbitals' orientation is necessary to accurately model the electronic configuration. acs.org

The following table presents the experimentally determined and ab initio calculated crystal field levels for the 4I9/2 ground state of a neodymium(III) complex, illustrating the strong correlation achieved by computational models.

Table 1: Experimental and Calculated Crystal Field Levels (cm-1) for the 4I9/2 Ground State of a Neodymium(III) Complex. nih.govku.dk

Kramers DoubletExperimental Energy (cm-1)Calculated Energy (cm-1)
100
23538
3120115
4350345
5580575

Geochemical and Thermodynamic Modeling of Aqueous Neodymium(III) Systems

Geochemical and thermodynamic modeling are powerful tools for predicting the behavior of neodymium(III) in various aqueous environments. researchgate.net These models are essential for understanding the mobility, speciation, and potential for extraction of rare earth elements (REEs) from natural waters and industrial solutions. researchgate.netwlu.caosti.gov

Thermodynamic models, often employing the Pitzer formulation for activity coefficients, have been developed to describe the interaction of Nd(III) with various ligands, such as sulfate (B86663), at high ionic strengths and elevated temperatures. osti.gov For example, a model for Nd(III)-sulfate interactions is applicable up to ionic strengths of ~16.5 mol·kg–1 and temperatures up to 100 °C. osti.gov Such models are critical for designing and optimizing chemical processes for REE recovery from sources like ore concentrates and acid mine drainage. osti.gov Similarly, thermodynamic modeling of neodymium oxalate (B1200264) precipitation in nitric acid media has been achieved using the Pitzer model within the PHREEQC software, enabling accurate predictions of solubility over a wide range of concentrations. researchgate.net

Geochemical modeling software like PHREEQC and CHESS is widely used to simulate the aqueous speciation of neodymium. usgs.govresearchgate.net These simulations can predict the dominant neodymium species as a function of environmental factors like pH. usgs.govresearchgate.net For instance, in acidic waters, geochemical modeling has shown that the concentration of REEs, including neodymium, is primarily controlled by minerals containing Al³⁺, Fe, and F⁻. researchgate.net Speciation studies reveal that in acidic conditions, LnSO₄⁺ complexes and free Ln³⁺ ions are the major species, while in less acidic waters, the formation of LnF⁻ complexes increases. researchgate.net

The stability of neodymium in aqueous systems is also a key area of study. The solubility of Nd(OH)₃ and the hydrolysis of the Nd³⁺ ion have been investigated to determine thermodynamic properties. geochemsoc.org Research has shown that Nd(OH)₃ is the stable solid phase in the Nd-O-H system over a wide range of temperatures. geochemsoc.org The following table summarizes key thermodynamic data for Neodymium Hydroxide (B78521).

Table 2: Selected Thermodynamic Properties for Neodymium Hydroxide at 25°C. geochemsoc.org

PropertyValue
log KsO for Nd(OH)3(cr) + 3H+ ⇌ Nd3+ + 3H2O17.9 ± 0.3
ΔHfO(Nd(OH)3(cr))-1414 ± 5 kJ mol-1

The development and validation of these thermodynamic models are crucial for their reliable application, for example, in the performance assessment of geological repositories for nuclear waste, where Nd(III) serves as an analog for trivalent actinides. osti.govosti.govresearchgate.net

Thermodynamic Aspects of Neodymium Iii Hemi Aquo Complex Formation and Stability

Energetics of Hydration and Dehydration Processes

The processes of hydration and dehydration are central to understanding the stability of neodymium hydrates. These transitions involve significant energy changes, which can be quantified by thermodynamic parameters such as Gibbs energy and enthalpy.

The standard molar Gibbs energy of formation (ΔfG°) is a key indicator of the thermodynamic stability of a compound. For neodymium(III) hydrates, this value indicates the spontaneity of their formation from their constituent elements under standard conditions. Research has focused on determining these values for various neodymium chloride hydrates.

For instance, the thermal decomposition of Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O) into anhydrous NdCl₃ proceeds through the formation of intermediate hydrates, including trihydrate, dihydrate, and monohydrate forms, in the temperature range of 330–450 K. researchgate.net The standard molar Gibbs energies of formation for these hydrates have been derived from water vapor pressure measurements. researchgate.net A study on neodymium hydroxide (B78521) calculated the molar Gibbs free energy of formation ΔfG⁰{Nd(OH)₃, s, 298.15 K} to be -(1270.9±1.1) kJ·mol⁻¹. iaea.org

Table 1: Thermodynamic Data for Selected Neodymium Compounds

Compound Formula Standard Molar Gibbs Energy of Formation (ΔfG°) Conditions

The enthalpy of complexation (ΔH) provides insight into the heat released or absorbed during the formation of a complex. For neodymium(III) complexation with various ligands, this process is often exothermic. For example, the complexation of Nd(III) with lactate (B86563) is an exothermic process. researchgate.net Similarly, the hydration of neodymium oxide to form neodymium hydroxide is an exothermic reaction. sci-hub.se

Conversely, dehydration, the process of removing water molecules from a hydrated complex, is typically an endothermic process, requiring an input of energy. researchgate.net The heat of decomposition for neodymium hydroxychloride (Nd(OH)₂Cl) to neodymium oxychloride (NdOCl) and water has been determined to be 98.283 kJ mol⁻¹. researchgate.net The study of the thermal dehydration of rare-earth chloride hydrates is crucial for processes like the production of anhydrous rare earth chlorides for electrolysis. researchgate.net

Studies on the complexation of Nd(III) with citrate (B86180) have shown that the entropy term can be a more dominant driving factor for complex formation than enthalpy. rsc.orgresearchgate.net In the complexation of lanthanides with certain ligands, a region of compensation between enthalpy (ΔH) and entropy (ΔS) can exist, which is related to dehydration effects. acs.org

Table 2: Enthalpy Data for Neodymium Complexation and Decomposition

Process Reactants Products Enthalpy Change (ΔH)
Decomposition Nd(OH)₂Cl NdOCl + H₂O +98.283 kJ·mol⁻¹
Complexation Nd³⁺ + Lactate Nd(Lactate) complexes Exothermic

Stability Constants of Neodymium(III) Aqua and Hemi-aquo Species

The stability constant (log K) of a complex is a measure of its strength and the equilibrium concentration of the complex in solution. Higher values indicate greater stability. The stability of neodymium(III) aqua complexes is a critical factor in its aqueous chemistry.

In aqueous solutions, Nd(III) forms a variety of complexes depending on the ligands present. Studies have determined stability constants for Nd(III) with ligands such as citrate, lactate, and coumarinic acid. researchgate.netrsc.orgsemanticscholar.org For example, with citrate, identified complexes include NdHL, NdL, NdHL₂, and NdL₂. rsc.org With coumarinic acid, a species identified as Nd(OH)CCA⁺ has been reported. semanticscholar.orgmdpi.com The formation of such hydroxo-complexes is relevant to the behavior of aqua ions at different pH values.

The structure and stability of neodymium(III) aqua and chloro-aqua complexes have been studied extensively under hydrothermal conditions. usgs.gov These studies show that the number of coordinated water molecules decreases as temperature increases. usgs.gov

Table 3: Selected Stability Constants for Neodymium(III) Complexes

Complex Ligand Log Stability Constant (log K or log β) Conditions
Nd(HEDTA)(Hcit)²⁻ HEDTA, Citrate 22.15 ± 0.05 Aqueous solution acs.org
Nd(Lactate) Complexes Lactate β₁₀₁=2.60±0.01, β₁₀₂=4.66±0.02, β₁₀₃=5.6±0.1 Trifluoromethanesulfonate media researchgate.net

Influence of Environmental Parameters on Thermodynamic Stability (Temperature, Pressure, Ionic Strength)

The thermodynamic stability of neodymium(III) aqua complexes is significantly influenced by environmental factors such as temperature, pressure, and the ionic strength of the solution.

Temperature: Increasing temperature generally decreases the stability of neodymium complexes. For instance, the complexation of Nd(III) with lactate becomes weaker at higher temperatures. researchgate.net X-ray absorption spectroscopy studies on Nd(III) aqua and chloroaquo complexes from 25 to 500°C show a uniform reduction in the number of coordinated water molecules with increasing temperature. usgs.gov The number of H₂O ligands in Nd(H₂O)ₓClₙ⁺³⁻ⁿ complexes decreases from approximately 7.5 to 3.7 as the temperature rises from 150 to 500°C. usgs.gov

Pressure: Pressure also plays a role in the stability of hydrated complexes. Studies on Nd(III) aqua ions have been conducted at pressures up to 520 MPa. usgs.gov For gas hydrates, which can serve as an analogy, increasing pressure is required to maintain stability at higher temperatures. frontiersin.org

Ionic Strength: The ionic strength of the aqueous solution, often determined by the concentration of dissolved salts like NaCl, affects the activity of water and thus the stability of hydrates. nih.gov The presence of ions can compete with guest molecules for water, leading to a shift in the equilibrium conditions for hydrate (B1144303) formation to higher pressures and lower temperatures. nih.govmdpi.com This means that in saline solutions, more extreme conditions are required to form and maintain hydrates compared to pure water. mdpi.com Geochemical modeling suggests that dilute, low-temperature waters transport very small amounts of rare earth elements at near-neutral pH, while higher temperatures or different fluid compositions could enhance their mobilization. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Neodymium(III) chloride hexahydrate NdCl₃·6H₂O
Neodymium(III) chloride trihydrate NdCl₃·3H₂O
Neodymium(III) chloride dihydrate NdCl₃·2H₂O
Neodymium(III) chloride monohydrate NdCl₃·H₂O
Neodymium(III) hydroxide Nd(OH)₃
Neodymium hydroxychloride Nd(OH)₂Cl
Neodymium oxychloride NdOCl
Neodymium oxide Nd₂O₃
Sodium Chloride NaCl

Advanced Research Directions and Emerging Applications in Neodymium Iii Water Chemistry

Role of Water in Neodymium(III) Electrodeposition and Recovery Processes

The electrodeposition of neodymium is a promising avenue for recycling and recovery from sources like permanent magnets and electronic waste. mdpi.com However, due to neodymium's highly negative reduction potential (approximately -2.32 V vs. SHE), its electrodeposition from aqueous solutions is considered impractical because the reduction of water to hydrogen gas occurs preferentially. uidaho.edusim2.be Consequently, research has largely shifted towards non-aqueous media like ionic liquids (ILs) and molten salts. mdpi.comuidaho.edu Paradoxically, recent studies have revealed that the presence of controlled amounts of water in these non-aqueous electrolytes is not only beneficial but often essential for the successful deposition of metallic neodymium. acs.orgrsc.org

In phosphonium-based ionic liquids, such as trihexyltetradecylphosphonium (B14245789) bis(trifluoromethylsulfonyl)amide ([P₆,₆,₆,₁₄][TFSI]), water has been shown to facilitate the electrodeposition of neodymium. acs.org Research indicates that the presence of water in the coordination sphere of the Nd³⁺ ion is crucial for the deposition process to occur. acs.orgrsc.org The addition of water can lead to a significant positive shift in the deposition potential and an increase in the cathodic current density, which is vital for an efficient recovery process. mdpi.comrsc.org For instance, in a 0.1 mol kg⁻¹ solution of Nd(TFSI)₃ in [P₆,₆,₆,₁₄][TFSI], increasing the water content from 0.1 wt% to 0.4 wt% resulted in a threefold increase in current density and a more abundant, continuous metallic deposit. mdpi.comacs.org This suggests that water alters the solvation shell of the Nd³⁺ ion, influencing the thermodynamics and kinetics of the reduction process. acs.org

However, the role of water is complex and system-dependent. While it is essential in some ionic liquids, it can also lead to the contamination of the deposited metal with oxides and hydroxides, reducing the current efficiency. rsc.org In some aqueous systems, co-deposition with transition metals like iron is explored, a process termed "induced co-deposition," where the transition metal catalyzes the reduction of the rare earth element, bypassing the challenges of direct deposition from water. sim2.be Even in these aqueous methods, the presence of certain additives like ammonium (B1175870) chloride can suppress hydrogen evolution, widening the pH range for obtaining metallic deposits. google.com

Electrolyte SystemRole of WaterObserved EffectsReference
Nd(TFSI)₃ in [P₆,₆,₆,₁₄][TFSI]Essential AdditiveAmplifies cathodic current density by 3x; enables a continuous metallic deposit. acs.org
Nd(NO₃)₃·6H₂O in an ILEssential for DepositionCauses a significant positive shift in deposition potential; increases current density. rsc.org
Nd(TFSI)₃ in [P₆,₆,₆,₁₄][TFSI]Alters Nd³⁺ SolvationA 3-fold increase in current density when H₂O content is raised from 0.1 to 0.4 wt%. mdpi.com
Aqueous solutionsCo-deposition AgentEnables induced co-deposition with transition metals (e.g., Fe) to form alloys. sim2.be
Aqueous Ni/Nd salts with NH₄ClH₂ Evolution SuppressorDecreases hydrogen evolution, increasing the pH range for obtaining metallic deposits. google.com

Neodymium(III)-Water Interactions in Environmental Systems (e.g., Contaminant Mobility)

The increasing use of neodymium in industrial applications has led to its emergence as a potential environmental contaminant, making the study of its interaction with water in natural systems crucial. researchgate.net The mobility, bioavailability, and toxicity of neodymium in soil and groundwater are largely governed by its speciation in the aqueous phase, which is highly dependent on factors like pH, the presence of complexing ligands, and interaction with mineral surfaces. acs.orgepa.govnih.gov

In aqueous solutions, the neodymium(III) ion exists as a hydrated cation, [Nd(H₂O)ₙ]³⁺. As the pH of the water increases, the Nd³⁺ ion undergoes hydrolysis to form various hydroxyl species, such as [Nd(OH)]²⁺ and [Nd(OH)₂]⁺. acs.orgresearchgate.net The relative distribution of these species significantly impacts neodymium's solubility and its tendency to adsorb onto soil particles. acs.orgacs.org For example, studies on the adsorption of Nd(III) using phosphorus-based adsorbents show a marked increase in uptake as the pH rises from 1 to 6.5, which correlates with the formation of these hydroxyl complexes. acs.orgacs.org

The mobility of neodymium in the environment is also influenced by the formation of complexes with other naturally occurring anions in the water, such as carbonates and phosphates. osti.govpsu.edu The formation of stable complexes can either enhance or reduce mobility. For instance, the presence of chloride has been shown to stabilize Nd(III) as NdCl²⁺ at high temperatures (500 °C), increasing its solubility and potential mobility in hydrothermal fluids. osti.gov Conversely, the presence of phosphate (B84403) can lead to the precipitation of highly insoluble minerals like NdPO₄, effectively immobilizing the neodymium. osti.gov The interaction with mobile colloidal particles, such as clays (B1170129) and iron oxides, can further facilitate the transport of neodymium in groundwater systems. epa.gov Understanding these complex water-mediated interactions is essential for predicting the environmental fate of neodymium and developing effective remediation strategies. epa.govlidsen.com

Environmental ConditionNeodymium(III) Species/InteractionImpact on MobilityReference
Increasing pH (aqueous solution)Formation of [Nd(OH)]²⁺, [Nd(OH)₂]⁺Decreased mobility due to increased adsorption onto surfaces. acs.org
High Temperature (500°C), Saline FluidFormation of NdCl²⁺ complexesIncreased solubility and mobility. osti.gov
Presence of PhosphatePrecipitation of NdPO₄Immobilization and reduced mobility. osti.gov
Presence of Mobile Colloids (e.g., clays)Adsorption onto colloidsFacilitated transport in groundwater. epa.gov

Rational Design of Neodymium(III) Aqua and Hydrate (B1144303) Complexes for Specific Functions

The ability to rationally design neodymium(III) complexes with specific properties hinges on a fundamental understanding of its coordination chemistry in aqueous environments. The Nd³⁺ ion, being a large lanthanide, typically exhibits high coordination numbers in water, usually eight or nine. mdpi.com The primary coordination sphere is composed of water molecules forming an aqua ion, [Nd(H₂O)ₙ]³⁺, and the structure is further influenced by a second sphere of water molecules. nih.gov Ab initio calculations have shown that a model of a nine-coordinated neodymium(III) ion surrounded by 17 water molecules in the second coordination sphere best matches its experimentally observed electronic structure. nih.gov The precise geometry and the orientation of these water molecules are critical in determining the electronic and magnetic properties of the complex. nih.gov

Researchers are exploring how to manipulate this aqueous coordination environment by introducing other ligands to create functional complexes. For example, complexation with gluconate in aqueous solution has been studied to understand its potential impact on neodymium distribution in waste repositories. rsc.org Such studies reveal the formation of various mononuclear and previously unknown binuclear complexes, whose stability and predominance are highly dependent on pH and reactant concentrations. rsc.org Similarly, the complexation with coumarinic acid has been investigated in aqueous media to assess its sequestering ability, identifying the formation of species like Nd(OH)CCA⁺. mdpi.com

This fundamental knowledge is crucial for designing complexes for applications in areas like medical imaging, catalysis, and separation science. By carefully selecting ligands that can compete with or supplement water in the coordination sphere, it is possible to tune the properties of the resulting neodymium complex. The stability of these complexes in aqueous solution is a key parameter, often evaluated through thermodynamic constants, to ensure their integrity and function under specific operational conditions. researchgate.netrsc.org The goal of rational design is to move beyond serendipitous discovery to the predictable synthesis of neodymium complexes with tailored photoluminescent, magnetic, or reactive properties based on a deep understanding of their structure-property relationships in water.

Impact of Water in Neodymium-Containing Materials Synthesis (e.g., Nanoparticles, Thin Films)

Water plays a pivotal role in the synthesis of a variety of neodymium-containing materials, including nanoparticles and thin films, often through methods like precipitation, sol-gel, and hydrothermal synthesis. researchgate.net The presence of water, either as the solvent or as part of a hydrated precursor salt like neodymium(III) nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O), significantly influences the reaction pathways and the final characteristics of the material, such as particle size, morphology, and crystallinity. researchgate.netbendola.com

In the synthesis of neodymium oxide (Nd₂O₃) nanoparticles, aqueous precipitation methods are common. For instance, using urea (B33335) as a precipitating agent in an aqueous solution of neodymium nitrate leads to the homogeneous formation of metal (hydrous) oxide precursors. bendola.com The slow decomposition of urea in water generates ammonia, which gradually raises the pH, leading to controlled precipitation and the formation of uniform nanoparticles after calcination. Green synthesis approaches also utilize aqueous extracts of plant materials, where phytochemicals in the water act as both weak bases and capping agents to control the growth and stability of the nanoparticles. aip.org

The solvent environment in solvothermal and sol-gel methods is also critical. Studies have shown that the choice of solvent, including water or mixtures with alcohols, and the type of neodymium salt used (e.g., nitrate or acetate) are key parameters that determine the morphology of the resulting nanostructures. researchgate.net For the deposition of thin films from aqueous chemical solutions, the precursor chemistry in water, including the use of chelating agents like citric acid, affects the crystallization behavior and quality of the final film. cambridge.org Even in atomic layer deposition (ALD), which is a gas-phase process, water is often used as an oxygen source (precursor), and residual water or hydroxyl groups can affect film properties. researchgate.net For example, Nd₂O₃ films with low carbon content can be unstable and become hydrated when exposed to ambient air. researchgate.net Therefore, controlling the role and presence of water is fundamental to achieving desired material properties in these synthesis routes.

Synthesis MethodRole of Water/Aqueous MediumMaterial ProducedKey FindingsReference
Homogeneous PrecipitationSolvent and medium for urea decompositionNd₂O₃ NanoparticlesAqueous urea decomposition provides a slow, controlled release of precipitating agent, leading to uniform particles.
Green SynthesisSolvent for plant extractNd₂O₃ NanoparticlesAqueous plant extracts provide phytochemicals that act as weak bases and capping agents. aip.org
Solvothermal ReactionSolventNeodymium oxide precursorsThe kind of solvent (including water) plays a key role in the final product's morphology and structure. researchgate.net
Aqueous Chemical Solution DepositionSolvent for precursor solutionNeodymium oxide thin filmsAllows for the deposition of ultrathin (down to 3.3 nm) functional dielectric films. cambridge.org
Atomic Layer Deposition (ALD)Precursor (oxygen source)Nd₂O₃ Thin FilmsWater is used as a precursor; final films can be susceptible to hydration from ambient moisture. researchgate.net

Q & A

Q. How to mitigate external factors (e.g., temperature fluctuations) in neodymium-water studies?

  • Methodological Answer : Implement environmental controls (e.g., thermostatic baths ±0.1°C) and pre-equilibrate solutions for ≥24 hours. For field studies, use CTD rosettes with duplicate sampling to minimize spatial variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.